![molecular formula C20H22N4O3 B2858117 N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034240-66-7](/img/structure/B2858117.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains a benzimidazole ring and a pyran ring. Benzimidazoles are a class of heterocyclic aromatic organic compounds, which are important in a variety of biological and industrial applications . Pyrans are six-membered heterocyclic, non-aromatic rings with one oxygen atom, and are also found in a variety of biologically active compounds.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzimidazole and pyran rings, as well as the specific substituents present. For example, benzimidazoles can undergo a variety of reactions, including alkylation, acylation, and sulfonation .Scientific Research Applications
Metabolic Utilization in Various Organisms
The metabolism of nicotinamide derivatives, including compounds related to N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, has been studied in mammals, insects, and bacteria. These compounds have shown activity against conditions like pellagra and are metabolized differently across species, forming various metabolites in the mammalian body (Ellinger, Fraenkel, & Abdel Kader, 1947).
Enzymatic Activity and Inhibition
Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the N-methylation of nicotinamide and structurally related compounds. Researchers have studied the biochemical properties and individual variation in NNMT activity, which can impact the metabolism of nicotinamide derivatives (Rini et al., 1990). Additionally, the development of small molecule inhibitors for NNMT, which could affect the metabolism of related compounds, has been explored. This research is significant for treating metabolic and chronic disease conditions associated with abnormal NNMT activity (Neelakantan et al., 2017).
Therapeutic Potential in Gastric Lesions
1-Methylnicotinamide, a major derivative of nicotinamide, has demonstrated therapeutic potential against acute gastric lesions. This research suggests that similar derivatives, including N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, may also have gastroprotective effects, involving mechanisms such as microvascular flow preservation and antioxidizing enzyme activity (Brzozowski et al., 2008).
Structural and Energetic Analysis in Cocrystals
The study of cocrystals involving nicotinamide and related compounds has provided insights into basic recognition patterns and crystal lattice energetic features. This research is crucial for understanding the structural aspects of these compounds and their potential applications in pharmaceutical development (Jarzembska et al., 2017).
Bioactivity-Oriented Modification for Fungal Inhibition
The modification of nicotinamide derivatives has been explored to enhance their antifungal activity. This includes designing and synthesizing novel compounds with significant inhibitory effects against various fungal strains, demonstrating the potential of these derivatives in agricultural and pharmaceutical applications (Liu et al., 2020).
Mechanism of Action
properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c25-20(22-12-18-23-16-3-1-2-4-17(16)24-18)15-5-6-19(21-11-15)27-13-14-7-9-26-10-8-14/h1-6,11,14H,7-10,12-13H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACRENHNEJCXDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

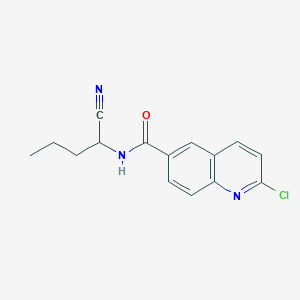
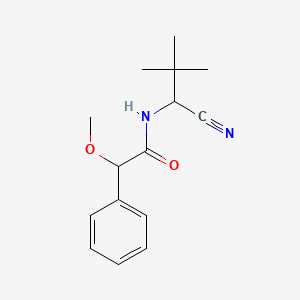
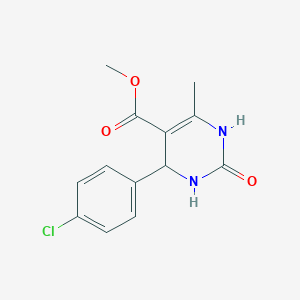
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2858041.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2858043.png)
![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B2858044.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2858045.png)
![6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime](/img/structure/B2858046.png)
![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2858048.png)
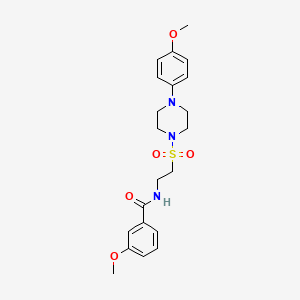
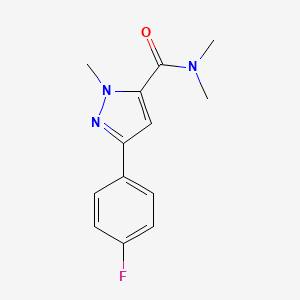
![N-(2,3-dihydro-1H-inden-5-yl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2858054.png)

![4,5,6,7-Tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2858057.png)